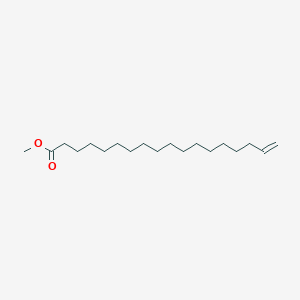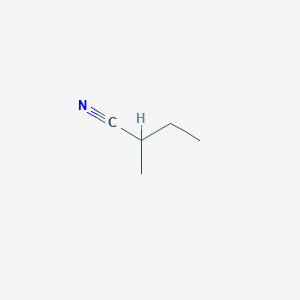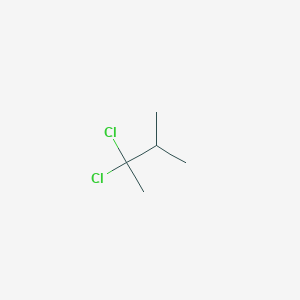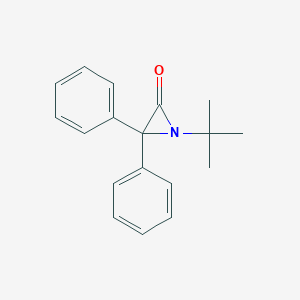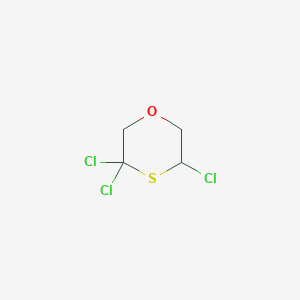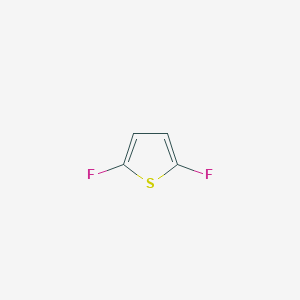
2,5-Difluorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluorothiophene is a chemical compound with the formula C4H2F2S. It is a heterocyclic compound that consists of a five-membered ring containing two carbon atoms, two fluorine atoms, and a sulfur atom. This compound has gained significant attention due to its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,5-Difluorothiophene is not fully understood yet. However, studies have shown that it can act as an electron-donor or an electron-acceptor molecule, depending on the substituents attached to the ring. This property makes it a versatile building block for the synthesis of various conjugated systems.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,5-Difluorothiophene are not extensively studied. However, studies have shown that it has low toxicity and can be used as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-Difluorothiophene in lab experiments include its high purity, easy availability, and versatility in organic synthesis. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
The future directions for the research on 2,5-Difluorothiophene are vast. Some of the possible future directions include the synthesis of new derivatives with improved properties, the development of new applications in materials science and medicinal chemistry, and the study of its mechanism of action in detail.
Conclusion:
In conclusion, 2,5-Difluorothiophene is a promising chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 2,5-Difluorothiophene can be achieved through different methods. One of the most commonly used methods is the reaction of 2,5-dibromothiophene with potassium fluoride in the presence of copper powder. This method yields 2,5-Difluorothiophene with high purity and yield.
Aplicaciones Científicas De Investigación
2,5-Difluorothiophene has shown promising applications in various fields of science. In materials science, it is used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as solar cells, light-emitting diodes, and field-effect transistors. In organic synthesis, it is used as a reagent for the preparation of various compounds, including biologically active molecules.
Propiedades
Número CAS |
19259-14-4 |
|---|---|
Nombre del producto |
2,5-Difluorothiophene |
Fórmula molecular |
C4H2F2S |
Peso molecular |
120.12 g/mol |
Nombre IUPAC |
2,5-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-2-4(6)7-3/h1-2H |
Clave InChI |
GAWBMHHZZIEGBF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)F)F |
SMILES canónico |
C1=C(SC(=C1)F)F |
Sinónimos |
2,5-Difluorothiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






